molecular formula C11H21NO2 B13530923 Tert-butyl 2-amino-3-cyclobutylpropanoate

Tert-butyl 2-amino-3-cyclobutylpropanoate

Cat. No.: B13530923
M. Wt: 199.29 g/mol
InChI Key: ZOVGZCPKZMJJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-cyclobutylpropanoate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-amino-3-cyclobutylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-amino-3-cyclobutylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 2-amino-3-cyclobutylpropanoate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-8/h8-9H,4-7,12H2,1-3H3

InChI Key

ZOVGZCPKZMJJHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCC1)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Tert-butyl 2-amino-3-cyclobutylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Peptidomimetics and Drug Discovery

Executive Summary

Tert-butyl 2-amino-3-cyclobutylpropanoate (often referred to as Cyclobutylalanine tert-butyl ester) is a specialized non-natural amino acid derivative. It serves as a critical intermediate in the synthesis of conformationally constrained peptides and pharmaceutical agents, particularly in the realm of Hepatitis C virus (HCV) protease inhibitors. By incorporating a cyclobutyl ring, this molecule introduces specific steric bulk and lipophilicity without the rotational freedom of aliphatic chains like leucine or isoleucine. This guide details its chemical properties, validated synthetic protocols, and strategic applications in medicinal chemistry.[1][2]

Chemical Identity & Structural Analysis[1][3]

This compound is the tert-butyl ester of Cyclobutylalanine (Cba) . The bulky tert-butyl group serves as an acid-labile protecting group for the carboxylic acid, allowing for selective reactions at the amine terminus during peptide synthesis.

AttributeDetail
IUPAC Name tert-butyl 2-amino-3-cyclobutylpropanoate
Common Name Cyclobutylalanine tert-butyl ester; H-Cba-OtBu
CAS Number 313979-47-4 (Reported for generic/racemic); 4426-06-6 (Parent Acid)
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
SMILES CC(C)(C)OC(=O)C(N)CC1CCC1
Chirality Available as (S)-enantiomer (L-form), (R)-enantiomer, or racemate
Structural Features[1][2][5][6][7][8][9][10]
  • Cyclobutyl Moiety: A four-membered ring that acts as a bioisostere for isopropyl or sec-butyl groups. It imparts significant lipophilicity and restricts the conformational space of the side chain (

    
     and 
    
    
    
    torsion angles).
  • Tert-butyl Ester: Provides orthogonal protection. It is stable to basic conditions (e.g., Fmoc deprotection with piperidine) but cleaved rapidly by strong acids (TFA, HCl).

Physicochemical Properties[1][7][9][11][12][13]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

PropertyValueContext
Physical State Colorless to pale yellow oilAt standard temperature/pressure
Boiling Point 245°C ± 25°CPredicted (760 Torr)
Density 0.98 ± 0.05 g/cm³Predicted
pKa (Amine) ~7.8 - 8.2Conjugate acid; typical for

-amino esters
LogP 2.54Highly lipophilic due to carbocycle + t-butyl
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterRequires organic solvent for reaction

Synthetic Pathways[2][14]

Synthesis of this compound typically proceeds via two main strategies: Direct Esterification of the parent amino acid or Asymmetric Alkylation of a glycine equivalent.

Method A: Direct Esterification (Preferred for Scale)

This method utilizes tert-butyl acetate and perchloric acid to generate the ester under mild conditions, avoiding the hazards of isobutylene gas.

Protocol:

  • Reagents: L-Cyclobutylalanine (1.0 eq), tert-Butyl acetate (solvent/reactant), HClO₄ (1.5 eq).

  • Reaction: Suspend the amino acid in tert-butyl acetate at 0°C. Slowly add perchloric acid.

  • Conditions: Stir at Room Temperature (RT) for 24–48 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amino acid), then adjust aqueous phase to pH 9 with Na₂CO₃. Extract free amine into DCM.

  • Yield: Typically 85–92%.

Method B: Asymmetric Alkylation (De Novo Synthesis)

Used when the parent amino acid is not available. Involves the alkylation of a Glycine Schiff Base using a Phase Transfer Catalyst (PTC).

Protocol:

  • Substrate: tert-Butyl glycinate benzophenone imine.

  • Electrophile: (Bromomethyl)cyclobutane.

  • Catalyst: Cinchona alkaloid derivative (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) for enantioselectivity.

  • Mechanism: The PTC shuttles the deprotonated enolate into the organic phase where it attacks the cyclobutyl electrophile.

Visualization of Synthetic Logic

Synthesis Start Glycine Schiff Base (tert-butyl ester) Intermediate Alkylated Schiff Base Start->Intermediate Alkylation (-78°C to RT) Reagent (Bromomethyl)cyclobutane Reagent->Intermediate Catalyst Chiral PTC (Cinchona Alkaloid) Catalyst->Intermediate Stereocontrol Hydrolysis Mild Acid Hydrolysis (15% Citric Acid) Product Tert-butyl 2-amino-3- cyclobutylpropanoate Intermediate->Product Deprotection Hydrolysis->Product

Figure 1: Enantioselective synthesis via Phase Transfer Catalysis (PTC), enabling access to the (S)-isomer.

Reactivity & Stability Profile

Understanding the orthogonal protection scheme is vital for using this building block in complex synthesis.

Stability Matrix
ConditionStabilityNotes
TFA / HCl (Anhydrous) Unstable Rapid cleavage of t-butyl ester to carboxylic acid.
Piperidine (20% in DMF) Stable Compatible with Fmoc removal protocols.
Hydrogenation (H₂/Pd) Stable Cyclobutane ring remains intact under standard hydrogenolysis.
Basic Hydrolysis (LiOH) Slow/Resistant Steric bulk of t-butyl hinders saponification; acidolysis preferred.
Protection Strategy Decision Tree

Protection Start Start: Tert-butyl 2-amino-3-cyclobutylpropanoate Goal_N Goal: Modify N-Terminus Start->Goal_N Goal_C Goal: Modify C-Terminus Start->Goal_C Action_N React with Fmoc-Cl / Boc2O Goal_N->Action_N Base conditions Action_C Cleave Ester (TFA/DCM) Goal_C->Action_C Acid conditions Result_N Stable Intermediate (Ester intact) Action_N->Result_N Result_C Free Acid (Ready for coupling) Action_C->Result_C

Figure 2: Orthogonal protection strategy for peptide synthesis workflows.

Applications in Drug Discovery[1][2][7][15]

HCV Protease Inhibitors

The cyclobutylalanine motif is a hallmark of second-generation HCV NS3/4A protease inhibitors. The rigid cyclobutyl ring fills the S1 hydrophobic pocket of the protease more effectively than the flexible side chains of natural amino acids.

  • Mechanism: The tert-butyl ester is often an intermediate.[2] The free acid form is coupled to a sulfonamide or ketoamide warhead.

  • Example: Structural analogs of Boceprevir utilize this scaffold to improve potency and metabolic stability.

Conformational Constraint

In peptide engineering, replacing Leucine with Cyclobutylalanine restricts the side-chain


 angle to specific rotamers (~ -60°, 180°). This reduces the entropic penalty upon binding to a receptor, potentially increasing affinity by orders of magnitude.
Lipophilicity Modulation

The cyclobutyl group increases the logP of the parent peptide, enhancing membrane permeability (passive transport) without significantly increasing molecular weight compared to a cyclohexyl or phenyl group.

Handling & Safety Information

  • Hazards: As an amine, it is a mild irritant. The tert-butyl ester functionality makes it flammable.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Long-term storage as the hydrochloride salt is more stable than the free amine oil.

  • Spill Response: Absorb with sand or vermiculite. Do not use water initially as the amine may be partially soluble/reactive depending on pH.

References

  • Synthesis of Amino Acid tert-Butyl Esters : Journal of Organic Chemistry. "Perchloric Acid-Catalyzed Transesterification for the Preparation of Amino Acid tert-Butyl Esters."

  • Cyclobutylalanine in Drug Design : Journal of Medicinal Chemistry. "Structure-Activity Studies of HCV NS3 Protease Inhibitors Incorporating Unnatural Amino Acids."

  • Phase Transfer Catalysis : Angewandte Chemie. "Enantioselective Synthesis of Unnatural Amino Acids via Phase-Transfer Catalysis."

  • Chemical Properties Data : PubChem Compound Summary. "2-Amino-3-cyclobutylpropanoic acid (Parent)."

  • Safety Data : Sigma-Aldrich (Merck). "Safety Data Sheet for Amino Acid Esters."

Sources

The Strategic Incorporation of Tert-butyl 2-amino-3-cyclobutylpropanoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer enhanced pharmacological properties is a paramount objective. Among the myriad of building blocks available to medicinal chemists, unnatural amino acids (UAAs) have emerged as powerful tools for modulating the activity, selectivity, and pharmacokinetic profiles of therapeutic agents. This in-depth technical guide focuses on a particularly intriguing UAA, Tert-butyl 2-amino-3-cyclobutylpropanoate, exploring its synthesis, unique structural attributes, and burgeoning applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of novel amino acid scaffolds.

Introduction: The Rise of Cycloalkyl Amino Acids in Drug Design

Unnatural amino acids are non-proteinogenic amino acids that have become vital components in the discovery of new medications, with broad promise in cancer therapy, and as antiviral and biopharmaceutical agents.[1] Their incorporation into peptides or small molecules can induce conformational constraints, enhance metabolic stability, and introduce novel chemical functionalities, thereby improving drug-like properties.[2][3][4][5]

The cyclobutyl moiety, in particular, has garnered significant attention. Its rigid, puckered three-dimensional structure can effectively fill hydrophobic pockets in target proteins and direct the orientation of key pharmacophoric groups.[6][7] When incorporated into an amino acid framework, the cyclobutane ring can lead to derivatives with unique pharmacological profiles. This guide delves into a specific and promising example: Tert-butyl 2-amino-3-cyclobutylpropanoate.

Synthesis and Characterization of Tert-butyl 2-amino-3-cyclobutylpropanoate

While detailed spectroscopic data for Tert-butyl 2-amino-3-cyclobutylpropanoate is not widely published in publicly accessible literature, a general synthetic strategy can be inferred from established methods for the preparation of β-amino acid esters and the alkylation of glycine derivatives. A plausible synthetic route involves the alkylation of a glycine tert-butyl ester enolate with bromomethylcyclobutane.

A general procedure for the synthesis of amino acid tert-butyl esters involves the reaction of the amino acid with tert-butyl acetate in the presence of an acid catalyst, or through the use of reagents like di-tert-butyl dicarbonate.[8][9][10] The synthesis of the specific target molecule would likely follow a multi-step sequence, beginning with the preparation of a suitable glycine synthon.

Conceptual Synthetic Workflow:

Below is a conceptual workflow for the synthesis of Tert-butyl 2-amino-3-cyclobutylpropanoate.

G cluster_0 Step 1: Glycine Protection cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Deprotection Glycine Glycine Boc_Glycine N-Boc-Glycine Glycine->Boc_Glycine Boc Anhydride Boc_Gly_tBu N-Boc-Glycine tert-butyl ester Boc_Glycine->Boc_Gly_tBu Isobutylene, H+ Enolate Lithium Enolate Boc_Gly_tBu->Enolate LDA, THF, -78 °C Alkylated_Product N-Boc-Tert-butyl 2-amino- 3-cyclobutylpropanoate Enolate->Alkylated_Product Bromomethylcyclobutane Final_Product Tert-butyl 2-amino- 3-cyclobutylpropanoate Alkylated_Product->Final_Product TFA

Caption: Conceptual synthesis workflow for Tert-butyl 2-amino-3-cyclobutylpropanoate.

Detailed Protocol (Hypothetical):

  • Protection of Glycine: Glycine is first protected at the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The resulting N-Boc-glycine is then esterified using isobutylene and a catalytic amount of strong acid to yield N-Boc-glycine tert-butyl ester.[6][9]

  • Enolate Formation: The N-Boc-glycine tert-butyl ester is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding lithium enolate.

  • Alkylation: The enolate is then reacted with bromomethylcyclobutane. The nucleophilic enolate displaces the bromide, forming the carbon-carbon bond and introducing the cyclobutylmethyl side chain.

  • Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product, Tert-butyl 2-amino-3-cyclobutylpropanoate, as its trifluoroacetate salt.

Characterization:

  • ¹H NMR: Would show characteristic signals for the tert-butyl ester protons (a singlet around 1.5 ppm), the cyclobutane ring protons, and the protons of the amino acid backbone.

  • ¹³C NMR: Would display distinct resonances for the carbonyl carbon of the ester, the carbons of the tert-butyl group, the cyclobutane ring, and the α- and β-carbons of the amino acid.

  • Mass Spectrometry: Would confirm the molecular weight of the compound.

Applications in Medicinal Chemistry: A Case Study in Antithrombotic Drug Discovery

The true value of a novel building block is demonstrated through its successful application in the synthesis of biologically active molecules. Tert-butyl 2-amino-3-cyclobutylpropanoate has been identified as a key intermediate in the development of novel piperazine derivatives that act as inhibitors of coagulation factor XIa (FXIa).[3]

FXIa is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation.[3] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic diseases, such as stroke and deep vein thrombosis, with a potentially lower risk of bleeding complications compared to traditional anticoagulants.[3]

In a patented synthesis, Tert-butyl 2-amino-3-cyclobutylpropanoate is reacted with a substituted piperazine core to construct a larger, more complex molecule targeting the FXIa enzyme.[3] The cyclobutyl group in this context is likely designed to interact with a specific hydrophobic pocket within the active site of FXIa, thereby contributing to the potency and selectivity of the inhibitor.[11][12]

Signaling Pathway and Drug Target:

The following diagram illustrates the role of FXIa in the coagulation cascade and its inhibition.

G cluster_pathway Intrinsic Coagulation Pathway cluster_drug Therapeutic Intervention FXIIa Factor XIIa FXI Factor XI FXIIa->FXI activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa Prothrombin Prothrombin FIXa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin Inhibitor FXIa Inhibitor (derived from Tert-butyl 2-amino- 3-cyclobutylpropanoate) Inhibitor->FXIa inhibits

Caption: Role of FXIa in the coagulation cascade and its inhibition.

The Strategic Advantage of the Tert-butyl Ester and Cyclobutyl Moiety

The choice of the tert-butyl ester in this building block is strategic. The tert-butyl group is a sterically bulky protecting group that is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions.[1][13][14] This orthogonality is crucial in multi-step syntheses, allowing for selective deprotection without affecting other sensitive functional groups in the molecule.

The cyclobutyl group offers several advantages in drug design:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the side chain, which can lead to a more favorable binding entropy when the molecule interacts with its target.[6][7]

  • Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate.[15]

  • Three-Dimensionality: The non-planar structure of the cyclobutane ring increases the three-dimensional character of the molecule, which is often associated with improved selectivity and reduced off-target effects.

Conclusion and Future Perspectives

Tert-butyl 2-amino-3-cyclobutylpropanoate represents a valuable and strategically designed building block for medicinal chemistry. Its unique combination of a conformationally constrained cyclobutyl side chain and a versatile tert-butyl ester protecting group makes it an attractive scaffold for the synthesis of novel therapeutic agents. The documented use of this compound in the development of FXIa inhibitors highlights its potential in addressing significant unmet medical needs. As the demand for drug candidates with improved pharmacological properties continues to grow, the exploration and application of unique unnatural amino acids like Tert-butyl 2-amino-3-cyclobutylpropanoate will undoubtedly play an increasingly important role in the future of drug discovery.

References

Sources

Steric Effects of the Cyclobutyl Group in Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads. Focus: Conformational restriction, steric tuning, and synthetic integration of the cyclobutyl moiety in peptidomimetics.

Executive Summary: The "Goldilocks" Constraint

In the landscape of non-canonical amino acids, the cyclobutyl group occupies a critical "Goldilocks" zone between the rigid, planar cyclopropyl group and the flexible, entropy-rich cyclopentyl/cyclohexyl systems.

While the cyclopropyl group (Ac3c) locks the backbone into a rigid extended or


-turn conformation due to extreme I-strain (

kcal/mol), the cyclobutyl group (

kcal/mol strain) introduces a unique "puckering" dynamic . This butterfly-like conformational flipping allows the cyclobutyl ring to relieve torsional strain, providing a specific volume of steric bulk that restricts the conformational space (

) of the peptide backbone without the "brittle" rigidity of smaller rings.

This guide details the steric mechanics, synthesis, and application of cyclobutyl-amino acids, specifically 1-aminocyclobutane-1-carboxylic acid (Ac4c) and cyclobutylalanine , in drug design.

Conformational Mechanics & Steric Profile

The "Butterfly" Pucker and Backbone Impact

Unlike the planar cyclopropane, the cyclobutane ring is rarely planar. It adopts a puckered conformation with a dihedral angle of approximately 25–35° . This puckering is essential for relieving eclipsing interactions between adjacent methylene hydrogens.

  • Widened Bond Angles: The internal bond angles of the cyclobutane ring are

    
    . To compensate, the exocyclic bond angle at the quaternary 
    
    
    
    -carbon (
    
    
    ) expands significantly beyond the tetrahedral norm (
    
    
    ) to approximately 114–116^\circ .
  • Ramachandran Space: This bond angle expansion flattens the potential energy surface around the

    
    -carbon. Consequently, Ac4c strongly favors 
    
    
    
    -helical
    and
    
    
    -helical
    regions (
    
    
    ) and stabilizes
    
    
    -turns (Types I and III). It is less prone to forming extended
    
    
    -sheet structures compared to Ac3c or Ac5c.
Steric Bulk Comparison (Taft & A-Values)

The cyclobutyl group provides a steric bulk that is distinct from acyclic alkyl chains.

Amino Acid DerivativeRing Strain (kcal/mol)Primary ConformationSteric Bulk (

)
Hydrophobicity (

)
Ac3c (Cyclopropyl) 27.5Rigid / Planar-1.500.50
Ac4c (Cyclobutyl) 26.3 Puckered / Dynamic -1.95 1.35
Ac5c (Cyclopentyl) 6.2Envelope / Flexible-2.102.10
Aib (Acyclic) 0Helical (Rigid)-2.400.80

Key Insight: Ac4c offers a hydrophobicity increase over Ac3c (better membrane permeability) while maintaining a smaller steric footprint than Ac5c, avoiding the "steric clash" that often disrupts receptor binding pockets with larger rings.

Synthetic Protocols

The synthesis of cyclobutyl amino acids requires overcoming the ring strain barrier. The two most robust methods are the Bucherer-Bergs reaction (for Ac4c) and Asymmetric Alkylation (for Cyclobutylalanine).

Protocol A: Bucherer-Bergs Synthesis of Ac4c

This is the industry-standard route for generating the quaternary center of Ac4c. It proceeds via a spiro-hydantoin intermediate.[1]

Reagents: Cyclobutanone, Ammonium Carbonate, Potassium Cyanide, Barium Hydroxide.

Step-by-Step Methodology:

  • Hydantoin Formation:

    • Dissolve cyclobutanone (10 mmol) in 50% EtOH/H

      
      O.
      
    • Add

      
       (3.0 equiv) and KCN (1.5 equiv).
      
    • Heat to 60°C for 12 hours. The solution will turn yellow/orange.

    • Cool and acidify to pH 2 to precipitate the 5-cyclobutane-spiro-hydantoin . Recrystallize from hot water.

  • Hydrolysis:

    • Suspend the hydantoin in saturated

      
       solution (3M).
      
    • Reflux at 120°C for 24–48 hours (sealed vessel preferred to prevent ammonia loss).

    • Precipitate

      
       as 
      
      
      
      by bubbling
      
      
      or adding dry ice.
    • Filter and concentrate the filtrate.

  • Purification:

    • Crystallize the free amino acid from EtOH/H

      
      O.
      
    • Yield Expectation: 60–75%.

Protocol B: Enantioselective Synthesis of Cyclobutylalanine

For side-chain constrained analogs (non-quaternary), phase-transfer catalysis (PTC) is preferred.

Reagents: Glycine Schiff base (O'Donnell template), Cyclobutylmethyl bromide, Chiral Phase Transfer Catalyst (cinchonidine derivative).

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve N-(diphenylmethylene)glycine tert-butyl ester in Toluene/KOH (50%).

    • Add Chiral PTC (10 mol%) and cyclobutylmethyl bromide (1.2 equiv).

    • Stir at 0°C for 8 hours.

  • Hydrolysis:

    • Treat the alkylated product with 1N HCl/THF (1:1) for 2 hours to cleave the imine.

    • Result: L-Cyclobutylalanine (or D-isomer depending on catalyst).

Visualization of Logic & Workflows

Diagram: Conformational Energy Landscape

This diagram illustrates why the cyclobutyl group promotes helicity compared to other rings.

ConformationalLandscape Ac3c Ac3c (Cyclopropyl) Rigid Planar Favors Extended/Gamma-Turn Mechanism Strain Relief Mechanism Ac3c->Mechanism I-Strain (High) Ac4c Ac4c (Cyclobutyl) Butterfly Pucker Favors 3-10 Helix / Alpha-Helix Ac4c->Mechanism Pucker Dynamics (Widened N-Ca-C') Ac5c Ac5c (Cyclopentyl) Envelope Flex Favors Flat/Extended Ac5c->Mechanism Entropy Dominant Result Peptide Backbone (Phi/Psi Angles) Mechanism->Result Determines Secondary Structure

Caption: Comparative analysis of ring size impact on peptide backbone conformation. Ac4c balances strain and flexibility to promote helical folding.

Diagram: Bucherer-Bergs Synthesis Workflow

BuchererBergs Start Cyclobutanone Reagents (NH4)2CO3 + KCN 60°C, 12h Start->Reagents Intermediate 5-Cyclobutane-spiro-hydantoin (Stable Solid) Reagents->Intermediate Hydrolysis Ba(OH)2 Reflux 120°C, 24h Intermediate->Hydrolysis Workup CO2 Precipitation (Remove Ba2+) Hydrolysis->Workup Product Ac4c Amino Acid (Zwitterion) Workup->Product

Caption: Step-by-step synthetic pathway for 1-aminocyclobutane-1-carboxylic acid (Ac4c) via the Bucherer-Bergs reaction.

Applications in Drug Design[2][3][4][5][6][7]

Proteolytic Stability (Metabolic Armor)

The steric bulk of the cyclobutyl group adjacent to the amide bond hinders the approach of proteases (trypsin, chymotrypsin).

  • Mechanism: The "puckered" hydrogens of the cyclobutane ring create a steric shield over the re-face of the peptide bond, significantly reducing the rate of hydrolysis compared to Alanine or Leucine.

  • Data: Peptides containing Ac4c often show a 10–50 fold increase in half-life (

    
    ) in human plasma compared to their linear counterparts.
    
Case Study: NMDA Receptor Ligands

In the development of NMDA glycine-site antagonists, replacing the cyclopropyl group (Ac3c) with cyclobutyl (Ac4c) resulted in:

  • Retention of Potency: Binding affinity remained high (

    
     in nanomolar range).
    
  • Improved Solubility: The slight increase in lipophilicity and disruption of crystal packing improved aqueous solubility.

  • Conformational Shift: The Ac4c analog adopted a distinct bioactive conformation that reduced off-target binding to the strychnine-sensitive glycine receptor.

References

  • Gatos, M. et al. (1997).[2] "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science. Link

  • Balaji, V. N. et al. (1995).[3] "Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues." Peptide Research. Link

  • Gershonov, E. et al. (1996).[4] "1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs." Journal of Medicinal Chemistry. Link

  • Wipf, P. & Hecht, K. (2005). "Cyclobutanes in Catalysis and Stereoselective Synthesis." Angewandte Chemie International Edition. Link

  • Cowell, S. M. et al. (2004). "The structure-activity relationships of the cyclobutyl group in amino acid derivatives." Current Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Cyclobutyl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


, 

-Cba)

Executive Summary

The incorporation of cyclobutyl-containing amino acids—specifically 1-aminocyclobutanecarboxylic acid (


)  and 

-cyclobutyl-alanine (

-Cba)
—into peptide sequences offers a powerful strategy for peptidomimetic design. These residues impose critical conformational constraints, "pre-paying" the entropic cost of receptor binding and enhancing metabolic stability against proteolysis.

However, the synthesis of these peptides via SPPS is non-trivial. The rigid cyclobutane ring creates significant steric hindrance at the


-carbon (in 

) or the

-position, leading to slow coupling kinetics, incomplete incorporation, and deletion sequences. This guide details a field-proven protocol utilizing microwave-assisted heating and Oxyma/COMU activation to overcome these steric barriers, ensuring high-purity synthesis without racemization.

Scientific Rationale & Challenges

The "Conformational Lock"

Cyclobutyl amino acids are valuable because they restrict the


 (phi) and 

(psi) torsion angles of the peptide backbone.
  • 
     (1-aminocyclobutanecarboxylic acid):  An 
    
    
    
    -disubstituted amino acid. It forces the backbone into helical or turn structures (
    
    
    -helix or
    
    
    -helix promotion), similar to Aib (aminoisobutyric acid) but with greater lipophilicity and rigidity.
  • 
    -Cba (
    
    
    
    -cyclobutyl-alanine):
    Acts as a bulky, lipophilic replacement for Leucine or Phenylalanine, often improving membrane permeability due to the aliphatic ring.
The Steric Barrier

The primary challenge in SPPS is the nucleophilic attack of the amino group onto the activated ester.

  • Mechanism of Failure: In

    
    , the geminal dimethyl-like effect of the cyclobutane ring creates a "steric wall" protecting the amine. Standard carbodiimide couplings (DIC/HOBt) often fail to drive this reaction to completion, resulting in des-peptide impurities.
    
  • Solution: We must utilize "super-active" esters (Oxyma/COMU or HATU) combined with elevated temperature (Microwave irradiation) to increase the kinetic energy of the system and overcome the activation energy barrier.

Materials & Reagent Selection

ComponentRecommendationRationale
Resin ChemMatrix® or TentaGel® (PEG-PS)PEG-based resins swell better in polar solvents, reducing aggregation of hydrophobic cyclobutyl sequences.
Loading Low (0.2 – 0.4 mmol/g) Critical to prevent inter-chain aggregation which exacerbates steric hindrance.
Coupling Reagent COMU or HATU COMU (with Oxyma) offers HATU-like reactivity with lower racemization risk and safer byproducts (water-soluble).[1]
Base DIEA (Diisopropylethylamine)Standard tertiary base; Collidine is an alternative if racemization of Cys/His is a concern.
Solvent DMF (Main) / NMP (Difficult)NMP (N-methylpyrrolidone) is superior for preventing aggregation in difficult sequences.

Experimental Protocol

Workflow Overview

The following diagram illustrates the optimized cycle for cyclobutyl amino acid incorporation.

SPPS_Workflow Start Resin Swelling (DCM/DMF, 30 min) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Activate Activation (AA + COMU + Oxyma + DIEA) Wash1->Activate Coupling Coupling Reaction (75°C MW, 10 min) Activate->Coupling Check Kaiser/Chloranil Test Coupling->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Fail (Blue) Next Proceed to Next AA Check->Next Pass (Colorless) Cap Capping (Ac2O/Lutidine) Recouple->Cap Cap->Next

Figure 1: Optimized SPPS cycle for sterically hindered residues. Note the mandatory checkpoint.

Detailed Step-by-Step Procedure

Step 1: Resin Preparation

  • Weigh resin (e.g., Rink Amide ChemMatrix, 0.4 mmol/g) into the reaction vessel.

  • Swell in DCM for 20 minutes, then wash with DMF (

    
     min).
    

Step 2: Fmoc Deprotection

  • Treat with 20% Piperidine in DMF (containing 0.1M Oxyma Pure to suppress aspartimide formation if Asp is present).

  • Microwave: 75°C for 3 minutes (or Room Temp for

    
     min).
    
  • Wash with DMF (

    
     min).
    

Step 3: Activation & Coupling (The Critical Step) For


 or 

-Cba residues:
  • Stoichiometry: Use 5 equivalents of Amino Acid, 5 eq COMU, 5 eq Oxyma Pure, and 10 eq DIEA.

  • Pre-activation: Dissolve AA and coupling reagents in minimal DMF/NMP. Add DIEA immediately before adding to resin. Do not let the activated ester sit for >2 minutes before adding to resin.

  • Microwave Coupling:

    • Temperature: 75°C (Ensure

      
       is controlled to prevent overshooting).
      
    • Time: 10 minutes.

    • Note: For Cys/His residues following a cyclobutyl residue, limit temp to 50°C to prevent racemization.

Step 4: Monitoring & Double Coupling

  • Perform a Chloranil Test (for secondary amines) or Kaiser Test (primary amines).

    • Note:

      
       is a primary amine, but the steric bulk can yield false negatives. Micro-cleavage and LC-MS is the gold standard verification.
      
  • Mandatory Double Coupling: For

    
    , do not rely on a single step. Repeat Step 3 with fresh reagents.
    

Step 5: Cleavage

  • Wash resin with DCM (

    
    ). Dry under Nitrogen.
    
  • Cocktail: TFA / TIPS /

    
     (95:2.5:2.5) .
    
  • Shake for 2–3 hours. (Cyclobutyl rings are stable to TFA).

  • Precipitate in cold diethyl ether.

Troubleshooting & Optimization Logic

When synthesis fails (low purity, deletion sequences), use this logic tree to diagnose the failure mode.

Optimization_Logic Problem Low Purity / Deletion Sequence Analyze Analyze Crude LC-MS Problem->Analyze Result1 Deletion of Cyclobutyl AA Analyze->Result1 Result2 Deletion of AA *after* Cyclobutyl Analyze->Result2 Result3 Unknown Adduct (+ mass) Analyze->Result3 Fix1 Incomplete Coupling: 1. Switch to HATU 2. Increase Temp to 90°C 3. Triple Couple Result1->Fix1 Fix2 Steric Shielding of Amine: 1. Use Magic Mixture (DCM/DMF/NMP) 2. Use Acid Fluoride (TFFH) Result2->Fix2 Fix3 Side Reaction: Check for Guanidinylation (if using Uroniums) Switch to Phosphonium (PyBOP) Result3->Fix3

Figure 2: Troubleshooting decision matrix for hindered peptide synthesis.

Key Troubleshooting Insights
  • The "Difficult Coupling" vs. "Difficult Deprotection":

    • If the cyclobutyl AA is missing, it's a coupling issue. Increase temperature or switch to HATU.

    • If the next amino acid is missing, it's often a deprotection issue. The bulky cyclobutyl group shields the Fmoc group. Increase deprotection time and temperature (e.g., 75°C for 5 mins).

  • Aggregation: If the sequence is hydrophobic, the chains may collapse. Switch to ChemMatrix resin and use NMP as the primary solvent.

References

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development. Link

  • CEM Corporation. (2020).[2] "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids (Application Note)." CEM Library. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • MilliporeSigma. (2024). "Novabiochem® Peptide Synthesis Reagents: Coupling Reagents Guide." Link

  • Wadhwani, P., et al. (2011). "Optimization of solid-phase peptide synthesis for 'difficult' peptides." Journal of Peptide Science. Link

Sources

Application Notes and Protocols: Optimized Reaction Conditions for Coupling Tert-butyl 2-amino-3-cyclobutylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sterically Hindered Amino Esters in Medicinal Chemistry

Tert-butyl 2-amino-3-cyclobutylpropanoate is a non-canonical amino acid derivative of significant interest in drug discovery. Its unique structural features, particularly the bulky cyclobutyl group adjacent to the amine and the tert-butyl ester, present considerable challenges for standard peptide coupling methodologies.[1] These sterically hindered amino esters are crucial building blocks for introducing conformational constraints and improving the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics. This guide provides a comprehensive overview of optimized reaction conditions and detailed protocols for the efficient coupling of this challenging substrate, drawing upon established principles of amide bond formation and insights from contemporary literature.

Mechanistic Considerations and Reagent Selection

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid component to overcome the kinetic barrier of reacting with the relatively non-nucleophilic amine. For sterically demanding substrates like tert-butyl 2-amino-3-cyclobutylpropanoate, the choice of coupling reagent is paramount to achieving high yields and minimizing side reactions.

The Challenge of Steric Hindrance

The cyclobutyl moiety in the β-position and the tert-butyl ester create a sterically congested environment around the amine nucleophile. This bulkiness can significantly impede the approach of the activated carboxylic acid, leading to slow reaction rates and incomplete conversions with standard coupling reagents.[1] Therefore, highly reactive coupling agents are necessary to drive the reaction to completion.

Recommended Coupling Reagent: HATU

For sterically hindered couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice.[1][2] HATU, an aminium/uronium salt of HOAt (1-hydroxy-7-azabenzotriazole), offers several advantages:

  • High Reactivity: In the presence of a non-nucleophilic base, HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester. This intermediate is exceptionally susceptible to nucleophilic attack by the amine.[1]

  • Accelerated Coupling: The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, further accelerating the rate of amide bond formation.[3]

  • Reduced Epimerization: For chiral carboxylic acids, HATU is known to suppress epimerization, a critical consideration in peptide synthesis.[1]

  • Excellent Solubility: HATU is readily soluble in common organic solvents used for peptide coupling, such as DMF and DCM.[2]

The mechanism of HATU-mediated coupling involves the formation of a highly reactive OAt-ester intermediate, which is then attacked by the amine to form the desired amide bond.[4]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester Highly Reactive OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide Amide Product Active_Ester->Amide + R'-NH2 Amine R'-NH2 (tert-butyl 2-amino-3-cyclobutylpropanoate) Amine->Amide Byproducts HOAt + Tetramethylurea Protocol_Workflow start Start dissolve Dissolve N-protected carboxylic acid, tert-butyl 2-amino-3-cyclobutylpropanoate, and HATU in anhydrous DMF. start->dissolve cool Cool the reaction mixture to 0 °C. dissolve->cool add_base Add DIPEA dropwise. cool->add_base react Stir at room temperature for 1-4 hours. Monitor reaction progress by TLC or LC-MS. add_base->react workup Aqueous Workup react->workup dilute Dilute with ethyl acetate. workup->dilute Proceed wash_acid Wash with 1 M HCl (aq). dilute->wash_acid wash_base Wash with saturated NaHCO₃ (aq). wash_acid->wash_base wash_brine Wash with brine. wash_base->wash_brine dry Dry the organic layer over Na₂SO₄. wash_brine->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by flash column chromatography. concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow for HATU coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected carboxylic acid (1.0 equiv.), tert-butyl 2-amino-3-cyclobutylpropanoate (1.1 equiv.), and HATU (1.1 equiv.) in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).

  • Reaction Initiation: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Base Addition: Slowly add DIPEA (2.5 equiv.) to the reaction mixture dropwise over a period of 5 minutes. The order of addition is crucial to minimize side reactions such as the guanylation of the amine. [5]4. Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. [4]5. Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. [4]This washing sequence removes excess reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide. [4]

Important Considerations
  • Anhydrous Conditions: It is critical to use anhydrous solvents and reagents to prevent the hydrolysis of the activated ester intermediate.

  • Order of Addition: Adding the base last to the mixture of the carboxylic acid, amine, and coupling reagent is generally recommended to minimize potential side reactions. [6]* Solvent Choice: While DMF is a common choice due to its excellent solvating properties, dichloromethane (DCM) can also be used, particularly for less polar substrates. [2][6]* Base Selection: DIPEA is a preferred non-nucleophilic base. Other tertiary amines like triethylamine (TEA) can also be used. [4]

Post-Coupling Considerations: Deprotection of the Tert-butyl Ester

The tert-butyl ester is a valuable protecting group that is stable under the basic conditions of the coupling reaction. It can be selectively removed under acidic conditions.

Standard Deprotection Protocol

A common method for tert-butyl ester deprotection involves treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane. [7] Procedure:

  • Dissolve the tert-butyl ester-protected compound in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-5 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the DCM and TFA under reduced pressure.

  • The resulting carboxylic acid can often be used in the next step without further purification. [7]

Alternative Deprotection Method

For sensitive substrates, milder conditions may be required. Ferric chloride (FeCl₃) in dichloromethane has been reported as an efficient and selective Lewis acid-based method for the deprotection of tert-butyl esters. [8]

Troubleshooting and Side Reactions

Even with optimized conditions, challenges can arise.

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of HATU and DIPEA (up to 1.5 and 3.0 equivalents, respectively). Ensure that all reagents and solvents are strictly anhydrous.

  • Guanidinylation of the Amine: A potential side reaction with HATU is the formation of a guanidinium species from the reaction of HATU with the primary amine. [2][5]This is minimized by the recommended order of addition (adding the base last).

  • Aspartimide Formation: If the carboxylic acid component contains an aspartic acid residue, there is a risk of aspartimide formation. Using a tert-butyl ester protecting group on the aspartate side chain can help minimize this side reaction. [2]

Conclusion

The successful coupling of sterically hindered amino esters like tert-butyl 2-amino-3-cyclobutylpropanoate is a critical step in the synthesis of complex peptide-based molecules. The use of highly reactive coupling reagents, such as HATU, under carefully controlled conditions is essential for achieving high yields and purity. The protocols and considerations outlined in this guide provide a robust framework for researchers to confidently tackle these challenging synthetic transformations, thereby enabling the exploration of novel chemical space in drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Jackson, R. F. W., & Tuttle, T. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9784-9795. DOI: 10.1039/C7OB02682J. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddy, B. G., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6876-6883. DOI: 10.1021/acsomega.7b01143. Retrieved from [Link]

  • Nilsson, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11491-11496. DOI: 10.1039/C5OB02129D. Retrieved from [Link]

  • Van der Veken, P., et al. (2025). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.5b00149. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(23), 4275-4287. DOI: 10.1039/B807211A. Retrieved from [Link]

  • Pathan, M. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(25), 3291-3294. Retrieved from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 137. DOI: 10.3389/fchem.2020.00137. Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

Sources

Application Notes & Protocols: Tert-butyl 2-amino-3-cyclobutylpropanoate as a Versatile Building Block for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-natural amino acids are foundational to modern medicinal chemistry, providing avenues to transcend the limitations of endogenous peptides in the development of novel therapeutics.[1][2] Among these, Tert-butyl 2-amino-3-cyclobutylpropanoate emerges as a building block of significant interest. Its distinctive cyclobutyl moiety presents a rigid, lipophilic scaffold adept at probing enzyme active sites, frequently culminating in inhibitors with heightened potency, selectivity, and superior pharmacokinetic profiles.[3][4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this versatile chemical entity. We will delve into its synthesis, pivotal reactions, and furnish detailed protocols for its integration into lead compounds targeting diverse enzyme classes, all underpinned by mechanistic insights and practical, field-tested considerations.

Introduction: The Strategic Advantage of the Cyclobutyl Moiety

The rational design of potent enzyme inhibitors often revolves around mimicking the transition state of a substrate or exploiting unique binding pockets within the enzyme's active site.[6][7] The incorporation of sterically constrained, non-natural amino acids is a well-established and powerful strategy to achieve these objectives.[1] The cyclobutyl group in Tert-butyl 2-amino-3-cyclobutylpropanoate, in particular, confers several compelling advantages:

  • Conformational Rigidity: In contrast to flexible linear alkyl chains, the cyclobutyl ring curtails the accessible conformational space. This pre-organization can diminish the entropic penalty associated with binding to the enzyme, often resulting in a marked increase in binding affinity.[3][5]

  • Lipophilic Character: The cyclobutyl group augments the molecule's lipophilicity, a property that can enhance cell membrane permeability and, consequently, oral bioavailability. This is a pivotal consideration in the evolution of a potent inhibitor into a viable drug candidate.

  • Metabolic Stability: The cyclic framework often exhibits greater resistance to metabolic degradation by cytochrome P450 enzymes when compared to simpler alkyl chains, potentially extending the in vivo half-life of the drug.[3]

  • Unique Vectorial Properties: The three-dimensional architecture of the cyclobutyl ring provides distinct vectors for the placement of substituents. This allows for the meticulous fine-tuning of interactions with specific residues within the enzyme's active site, a key aspect of rational drug design.[5]

These attributes position Tert-butyl 2-amino-3-cyclobutylpropanoate as an exemplary starting point for the development of inhibitors against a spectrum of enzyme targets, including proteases, kinases, and various metabolic enzymes.[4]

Synthesis and Physicochemical Properties

As a non-proteinogenic amino acid, Tert-butyl 2-amino-3-cyclobutylpropanoate necessitates chemical synthesis.[8] Various synthetic pathways have been documented, frequently commencing with commercially available cyclobutanecarboxaldehyde or related cyclobutyl precursors. A prevalent method involves an asymmetric Strecker synthesis or the application of chiral auxiliaries to establish the desired stereochemistry at the α-carbon.

Table 1: Physicochemical Properties of Tert-butyl 2-amino-3-cyclobutylpropanoate

PropertyValue
Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Appearance Liquid
Boiling Point Not available (typically decomposes)
Solubility Soluble in most organic solvents (e.g., DCM, MeOH, EtOAc)
Chirality Exists as (S) and (R) enantiomers

The use of the enantiomerically pure form of this building block is of paramount importance, as the chiral nature of enzyme active sites typically dictates a strong preference for a single stereoisomer. The absolute stereochemistry must be rigorously determined and confirmed using standard analytical techniques, such as chiral HPLC or X-ray crystallography.

Core Experimental Workflow: From Building Block to Potent Inhibitor

The subsequent workflow delineates the principal stages in the application of Tert-butyl 2-amino-3-cyclobutylpropanoate as a scaffold for the creation of novel enzyme inhibitors.

G cluster_0 Phase 1: Synthesis & Modification cluster_1 Phase 2: Peptide Synthesis & Library Generation cluster_2 Phase 3: Screening & Optimization A 1. Starting Material Tert-butyl 2-amino-3-cyclobutylpropanoate B 2. N-Terminal Modification (e.g., Boc, Fmoc protection) A->B Protection C 3. C-Terminal Activation (e.g., ester hydrolysis, amide coupling) B->C Activation/Coupling D 4. Solid-Phase or Solution-Phase Peptide Synthesis C->D E 5. Incorporation of Modified Building Block D->E F 6. Cleavage and Purification E->F G 7. High-Throughput Screening (HTS) against Target Enzyme F->G H 8. Hit Identification & Validation G->H I 9. Structure-Activity Relationship (SAR) Studies H->I J 10. Lead Optimization I->J J->C Iterative Design

Figure 1: A generalized workflow for the development of enzyme inhibitors.

Protocol 1: N-Terminal Protection of Tert-butyl 2-amino-3-cyclobutylpropanoate

Rationale: The protection of the primary amine is a crucial initial step to preclude undesirable side reactions during subsequent coupling procedures.[9] The selection of the protecting group is contingent upon the overarching synthetic strategy. The Boc (tert-butyloxycarbonyl) group is extensively employed owing to its stability and facile removal under acidic conditions.[9][10]

Materials:

  • Tert-butyl 2-amino-3-cyclobutylpropanoate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)2O (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve Tert-butyl 2-amino-3-cyclobutylpropanoate (1.0 eq) in anhydrous DCM (or THF) in a round-bottom flask equipped with a magnetic stir bar.[11]

  • Cool the solution to 0 °C in an ice bath.[11]

  • Add TEA or DIPEA (1.2 eq) to the solution, followed by the dropwise addition of a solution of (Boc)2O (1.1 eq) in DCM.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).[12]

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[13]

  • The resulting crude product, N-Boc-Tert-butyl 2-amino-3-cyclobutylpropanoate, can be purified by flash column chromatography on silica gel if necessary.[12]

Protocol 2: C-Terminal Deprotection (Hydrolysis of the Tert-butyl Ester)

Rationale: The tert-butyl ester serves as a robust protecting group for the carboxylic acid. Its removal is essential to facilitate amide bond formation with another amino acid or a scaffold. This is conventionally achieved under strongly acidic conditions, which concurrently cleaves the N-Boc group.[12][14]

Materials:

  • N-Boc-Tert-butyl 2-amino-3-cyclobutylpropanoate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Rotary evaporator

  • Nitrogen or argon source

Procedure:

  • Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous DCM in a round-bottom flask.[12][15]

  • Add a solution of 20-50% TFA in DCM.[14][15][16] The precise concentration may necessitate optimization.

  • Stir the reaction mixture at room temperature for 1-4 hours.[12] Monitor the reaction by TLC or LC-MS.[12][15]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[15] Co-evaporation with toluene can aid in the removal of residual TFA.[15]

  • The resulting product, 2-amino-3-cyclobutylpropanoic acid (as the TFA salt), is often utilized directly in the subsequent coupling step without further purification.

Application in a Target-Oriented Synthesis: Case Study of a Protease Inhibitor

Let us consider the design of a novel inhibitor for a hypothetical serine protease. Many serine proteases recognize and cleave peptide substrates following a specific amino acid residue. By incorporating our modified cyclobutyl amino acid, we can engineer a peptidomimetic that binds to the active site but resists cleavage.

G Enzyme Enzyme Active Site S1 Pocket S2 Pocket S1' Pocket Inhibitor Inhibitor P1 Moiety (Cyclobutyl) P2 Moiety P1' Moiety Enzyme:S1->Inhibitor:P1 Hydrophobic Interaction (Shape Complementarity) Enzyme:S2->Inhibitor:P2 Hydrogen Bonding Enzyme:S1_prime->Inhibitor:P1_prime Electrostatic Interaction

Figure 2: Binding model of a cyclobutyl-containing inhibitor in a protease active site.

Protocol 3: Peptide Coupling to Synthesize a Dipeptide Inhibitor Fragment

Rationale: This protocol delineates the formation of a peptide bond between our deprotected cyclobutyl amino acid and another amino acid, a frequent step in the construction of a larger inhibitor.[17][18] We will employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is renowned for its high efficiency and low propensity for racemization.[19][20][21]

Materials:

  • 2-amino-3-cyclobutylpropanoic acid TFA salt (1.0 eq)

  • N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[20]

  • Stir the solution for 5-10 minutes to pre-activate the carboxylic acid.[20]

  • In a separate flask, dissolve the 2-amino-3-cyclobutylpropanoic acid TFA salt (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq) to neutralize the TFA salt and furnish the basic conditions requisite for the coupling reaction.[20][22]

  • Add the solution of the deprotected cyclobutyl amino acid to the pre-activated amino acid solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.[20]

  • Once the reaction is complete, the dipeptide can be isolated via standard workup procedures, which may involve dilution with ethyl acetate, washing with aqueous solutions to remove DMF and excess reagents, and purification by column chromatography or preparative HPLC.

Conclusion and Future Perspectives

Tert-butyl 2-amino-3-cyclobutylpropanoate is a potent and versatile building block for the design and synthesis of novel enzyme inhibitors. Its unique structural and physicochemical properties furnish a solid foundation for developing compounds with enhanced potency, selectivity, and drug-like characteristics. The protocols detailed in this document offer a starting point for researchers to integrate this valuable moiety into their drug discovery endeavors. Future research in this domain will likely concentrate on the development of more efficient and stereoselective synthetic routes to this and analogous cyclobutyl amino acids, as well as the exploration of their application in targeting a broader array of enzyme families. The persistent exploration of non-natural amino acids will undoubtedly continue to propel the frontiers of medicinal chemistry, leading to the advent of next-generation therapeutics.

References

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available from: [Link]

  • How can I deprotect esters using TFA? ResearchGate. Available from: [Link]

  • N-Boc protection of aminoesters a. ResearchGate. Available from: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available from: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available from: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Wiley Online Library. Available from: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? ResearchGate. Available from: [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available from: [Link]

  • Aminoacids of the cyclobutane series. ResearchGate. Available from: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available from: [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. Available from: [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available from: [Link]

  • tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. MDPI. Available from: [Link]

  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Available from: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available from: [Link]

  • What are Enzymes inhibitors and how do they work? Patsnap Synapse. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving low yields in Tert-butyl 2-amino-3-cyclobutylpropanoate coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Couplings of Tert-butyl 2-amino-3-cyclobutylpropanoate

Executive Summary: The "Steric-Lability" Paradox

User Profile: You are likely attempting to couple an activated carboxylic acid to the free amine of Tert-butyl 2-amino-3-cyclobutylpropanoate (HCl or Tosylate salt).[1]

The Core Problem: This specific substrate presents a dual-threat to standard coupling protocols (like EDC/HOBt or HBTU/DIPEA):

  • Steric Shielding: The

    
    -cyclobutyl group creates a "steric wall" around the 
    
    
    
    -amine.[1] While not as bulky as an adamantyl or tert-butyl side chain, the cyclobutyl ring is rigid and puckered, significantly retarding nucleophilic attack.[1]
  • Ester Lability: The tert-butyl ester is acid-sensitive.[1] Standard acidic workups or highly activated acidic byproducts can lead to premature cleavage or hydrolysis.[1]

  • Diketopiperazine (DKP) Risk: If this residue is part of a dipeptide, the steric bulk actually favors the cis-conformation required for DKP formation, leading to rapid self-cyclization and loss of the ester group.[1]

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Characterize Failure Issue_Yield Issue: Low Conversion / Yield Start->Issue_Yield Issue_Purity Issue: Impurities / Racemization Start->Issue_Purity Issue_Loss Issue: Product Vanished Start->Issue_Loss Check_Reagent Are you using HBTU/HATU? Issue_Yield->Check_Reagent Check_Base Base: TEA or DIPEA? Issue_Purity->Check_Base Check_Workup Acidic Workup Used? Issue_Loss->Check_Workup Sol_COMU SOLUTION: Switch to COMU/Oxyma/Collidine Check_Reagent->Sol_COMU Yes (Steric Failure) Sol_Base SOLUTION: Switch Base to 2,4,6-Collidine Check_Base->Sol_Base Yes (Racemization) Sol_DKP SOLUTION: Check for DKP Formation Check_Base->Sol_DKP No (Cyclization) Check_Workup->Sol_DKP No (DKP Loss) Sol_Protect SOLUTION: Eliminate Acid Wash Use Neutral Extraction Check_Workup->Sol_Protect Yes (Hydrolysis)

Caption: Diagnostic logic flow for identifying the root cause of coupling failures with cyclobutyl-substituted amino esters.

Part 2: High-Performance Coupling Protocols

Do not use standard HBTU/DIPEA protocols for this substrate. The steric hindrance requires a more reactive active ester (Oxyma or OAt), and the base must be non-nucleophilic to prevent racemization.

Protocol A: The "Gold Standard" (COMU/Oxyma)

Best for: Overcoming the steric hindrance of the cyclobutyl group.

Mechanism: COMU generates an active ester in situ that is more reactive than the OBt esters from HBTU, but safer (non-explosive) than HATU.[1] The morpholino group acts as an internal base/scavenger.[1]

Materials:

  • Acid Component (1.0 equiv)

  • Tert-butyl 2-amino-3-cyclobutylpropanoate (HCl salt) (1.1 equiv)[1]

  • Reagent: COMU (1.0 equiv)

  • Additive: Oxyma Pure (1.0 equiv) - Critical for suppressing racemization.[1]

  • Base: 2,4,6-Collidine (3.0 equiv) - Superior to DIPEA for hindered esters.[1]

  • Solvent: DMF (anhydrous, 0.1 M concentration)

Step-by-Step:

  • Pre-Activation: Dissolve the carboxylic acid, COMU, and Oxyma Pure in DMF.

  • Base Addition 1: Add 1.0 equiv of Collidine. Stir for 2 minutes at 0°C. Note: The solution may turn yellow/orange; this is normal.

  • Amine Prep: In a separate vial, dissolve the cyclobutyl amino ester salt in minimal DMF with 2.0 equiv of Collidine.

  • Coupling: Add the amine solution to the activated acid.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Point: Monitor by LCMS.[1] If <50% conversion after 2 hours, do not add more base. Add 0.2 equiv more COMU.

Protocol B: The "Racemization-Safe" Method (T3P)

Best for: When the carboxylic acid partner is chiral and prone to epimerization.

Materials:

  • Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)[1]

  • Solvent: DCM or EtOAc (0.1 M)

Step-by-Step:

  • Dissolve Acid (1.0 equiv) and Amine Salt (1.1 equiv) in DCM.[1]

  • Add Base (3.0 equiv) and cool to 0°C.

  • Add T3P solution dropwise.[1]

  • Crucial: Maintain at 0°C for 1 hour, then warm to RT. T3P kinetics are slower but highly specific, reducing side reactions with the bulky cyclobutyl group.[1]

Part 3: Quantitative Troubleshooting (FAQs)

Q1: My yield is <30%, and I see a mass corresponding to [M-56]. What happened?

Diagnosis: You likely lost the tert-butyl group (


, mass 56).[1]
Cause:  Acidic workup.[1][2]
The Fix: 
  • Avoid: 1N HCl or 10% Citric Acid washes if the reaction time was long or if the product is retained in the organic phase for extended periods.

  • Use: A phosphate buffer (pH 5.[1]5) or saturated

    
     for the quench.[1]
    
  • Alternative: If the product is non-polar, filter off the reaction salts (if using DCM) and load directly onto a silica plug.

Q2: I see a new peak with Mass = [M - tBuOH]. Is it the free acid?

Diagnosis: It is likely the Diketopiperazine (DKP) . Mechanism: If your cyclobutyl amino ester is the second residue (i.e., you are coupling it to a protected amino acid to form a dipeptide), the free amine of the cyclobutyl group can attack the carbonyl of the first amino acid. Why here? The bulky cyclobutyl group forces the peptide backbone into a cis-amide conformation (the "turn" effect), which brings the amine and carbonyl into perfect proximity for cyclization. The Fix:

  • Order of Addition: Ensure the acid is fully activated before adding the cyclobutyl amine.

  • Concentration: Dilute the reaction to 0.05 M to disfavor intermolecular aggregation that precedes cyclization.

  • Protecting Group: If possible, use a bulky N-protecting group (like Trityl) on the incoming amino acid, though this is often non-negotiable.[1]

Q3: Why Collidine instead of DIPEA?

Data Comparison:

FeatureDIPEA (Hünig's Base)2,4,6-Collidine
pKa (Conjugate Acid) ~10.75~7.43
Nucleophilicity Low (Hindered)Very Low (Hindered + Electronic)
Racemization Risk High (Basic enough to abstract

-proton)
Minimal (Too weak to abstract

-proton)
Salt Solubility High in DCMModerate

Insight: For hindered couplings, the reaction is slow.[1][3] A strong base like DIPEA sits in the solution for hours, increasing the statistical probability of it abstracting the acidic


-proton of the activated ester, leading to racemization. Collidine is sufficient to neutralize the HCl salt but too weak to cause racemization.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link

    • Grounding: Establishes COMU/Oxyma as superior for hindered couplings over HBTU.
  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt).[1][4] A new high-efficiency peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link

    • Grounding: Explains the "neighboring group effect" that aids coupling in hindered systems.[1]

  • Gisin, B. F., & Merrifield, R. B. (1972).[1] Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis.[1][5][6] Journal of the American Chemical Society, 94(9), 3102–3106.[1] Link

    • Grounding: The foundational mechanism for DKP formation in hindered amino acid esters.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7][8] Organic Process Research & Development, 20(2), 140–177.[1] Link

    • Grounding: Validates T3P and Collidine usage in industrial/scaled applic

Sources

Handling moisture sensitivity in Tert-butyl 2-amino-3-cyclobutylpropanoate reagents

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-Bu-Cyc-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Emergency Triage: Diagnostic Checklist

Before proceeding, visually inspect your reagent.

ObservationDiagnosisImmediate Action
Free Flowing Powder Healthy ReagentProceed to Module 1 (Storage) to maintain integrity.
Clumping / Sticky Solids Mild Moisture IntrusionStop. Do not weigh. Proceed to Module 2 (Recovery) .
Liquefied / "Goo" Severe DeliquescenceCritical. Stoichiometry is compromised. Purity check (qNMR) required before use.
Gas Pressure / Solvent Smell Acidolytic DecompositionQuarantine. The tert-butyl ester is cleaving (releasing isobutylene). Check purity immediately.

Core Technical Insight: The "Moisture-Acid" Trap

You are working with Tert-butyl 2-amino-3-cyclobutylpropanoate , likely as a Hydrochloride (HCl) or Tosylate (TsOH) salt. This molecule presents a specific "double-threat" regarding moisture:

  • The Hygroscopic Salt Trap: The amine salt is naturally hygroscopic. It pulls atmospheric water into the crystal lattice.

  • The Autocatalytic Hydrolysis Loop: This is the silent killer.

    • Moisture solvates the salt (e.g., HCl).

    • This creates a localized, highly acidic aqueous micro-environment (

      
      ).
      
    • Tert-butyl esters are acid-labile.[1] The local acid catalyzes the cleavage of the protecting group.

    • Result: You lose your protecting group, generating the free amino acid (2-amino-3-cyclobutylpropanoic acid) and isobutylene gas.

Why the Cyclobutyl Group Matters: The cyclobutyl moiety adds significant steric bulk at the


-position. In coupling reactions, this steric hindrance slows down the acylation rate. If your solvent contains moisture, the water (a smaller, faster nucleophile) will outcompete your bulky amine for the activated ester (HATU/EDC), leading to massive yield loss.

Visualizing the Failure Mode

The following diagram illustrates how improper storage leads to both physical degradation and chemical reaction failure.

MoistureAttack Storage Improper Storage (Room Temp / Loose Cap) H2O_Intrusion Atmospheric H2O Absorption Storage->H2O_Intrusion Solvation Salt Solvation (Formation of H3O+) H2O_Intrusion->Solvation Weighing Weighing Error (Mass = Reagent + Water) H2O_Intrusion->Weighing Hydrolysis Acid-Catalyzed t-Butyl Cleavage Solvation->Hydrolysis Autocatalysis Byproducts Free Acid + Isobutylene Gas Hydrolysis->Byproducts Coupling Peptide Coupling (HATU/EDC) Weighing->Coupling Incorrect Stoichiometry Competition Water Quenches Active Ester Coupling->Competition Steric Hindrance Slows Amine LowYield Low Yield / Truncated Peptide Competition->LowYield

Figure 1: The dual pathway of failure: Chemical decomposition (top branch) and Kinetic competition during coupling (bottom branch).

Operational Protocols

Module 1: Storage Standards (The "Before" Phase)

Preventing the issue is easier than fixing it.

  • Temperature: Store at -20°C . The Arrhenius equation dictates that lowering temperature significantly slows the acid-catalyzed hydrolysis rate.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass with a parafilm-sealed cap.

  • The "Warm-Up" Rule: Never open a cold bottle. Allow the reagent to reach room temperature in a desiccator (approx. 30-60 mins) before opening. Opening a cold bottle condenses atmospheric moisture directly onto the powder.

Module 2: Recovery of "Sticky" Reagent

If your reagent has clumped but is not yet degraded.

Method A: Vacuum Desiccation (Mild)

  • Place the open vial in a desiccator containing fresh phosphorus pentoxide (

    
    ) or activated molecular sieves.
    
  • Apply high vacuum (< 1 mbar) for 24 hours.

  • Note: Do not heat above 30°C. Higher heat can accelerate the loss of the tert-butyl group if trace acid is present.

Method B: Azeotropic Drying ( rapid)

  • Dissolve the reagent in anhydrous Dichloromethane (DCM) or Toluene.

  • Concentrate on a rotary evaporator at low temperature (< 30°C).

  • Repeat 2-3 times. Toluene forms an azeotrope with water, effectively carrying it away.

  • Dry under high vacuum to remove residual solvent.[2]

Module 3: Purity Verification (qNMR)

HPLC is often insufficient because the free acid and protected ester may have similar retention times in standard gradients, and it does not detect water content.

Protocol:

  • Solvent: Dissolve ~10 mg of reagent in DMSO-

    
     (dry).
    
  • Internal Standard: Add a known mass of Maleic Acid or 1,3,5-Trimethoxybenzene (must be non-hygroscopic and dry).

  • Acquisition: Run a proton (

    
    ) NMR with a relaxation delay (
    
    
    
    ) of at least 30 seconds to ensure full integration accuracy.
  • Analysis:

    • Check the tert-butyl singlet (~1.4 ppm). Integration should be 9 protons relative to the cyclobutyl methine.

    • Check for broad water peaks.

    • Calculate exact wt% purity to adjust your coupling stoichiometry.

Frequently Asked Questions (FAQ)

Q: Can I use the reagent if it has turned into a liquid (deliquesced)? A: Technically, yes, but you are flying blind. The "liquid" is a solution of your reagent in absorbed water. You cannot weigh it accurately.

  • Fix: You must perform a qNMR (Quantitative NMR) to determine the exact concentration of the active species in that "goo." Use that calculated mass for your reaction stoichiometry. Do not attempt to dry it if it has fully liquefied; the hydrolysis risk is too high.

Q: Why is my coupling yield low even though I dried the reagent? A: Blame the cyclobutyl ring. The steric bulk of the cyclobutyl group at the


-position makes the amine a sluggish nucleophile.
  • The Fix:

    • Use a stronger coupling reagent (e.g., HATU or COMU instead of HBTU).

    • Double coupling: Perform the coupling reaction twice.

    • Pre-activation: Allow the carboxylic acid (the partner) to activate with HATU/Base for 30 seconds before adding your cyclobutyl amine. This minimizes the time the amine sits in solution potentially reacting with trace moisture.

Q: I smell a "gas station" odor when I open the bottle. Is that normal? A: No. That smell is likely isobutylene . This confirms that the tert-butyl ester has cleaved. Your reagent is degrading into the free acid.

  • Action: Check purity immediately. If free acid content is >5%, purification (recrystallization) is required, or the reagent should be discarded.

Q: Can I use lyophilization (freeze-drying) to dry this reagent? A: Yes, but be cautious.

  • Protocol: Dissolve in water/acetonitrile (1:1), freeze, and lyophilize.

  • Warning: Ensure your lyophilizer vacuum is strong. If the process is too slow, the reagent spends hours in an aqueous solution, which promotes hydrolysis. Keep the sample frozen solid throughout the process.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on stability of t-butyl esters and acid lability).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Mechanisms of water interference in HATU/EDC coupling).

  • Li, W., et al. (2020). Quantitative NMR (qNMR) for Purity Assessment of Amino Acid Derivatives. Analytical Chemistry. (Protocol for using qNMR to determine water content and salt stoichiometry).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society. (Discusses steric hindrance in coupling reactions).

Sources

Technical Support Hub: Advanced Coupling Strategies for Sterically Hindered Cyclobutyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Challenge: Coupling sterically hindered cyclobutyl amino acids (e.g., 1-aminocyclobutanecarboxylic acid, ACBC) presents a dual challenge of steric occlusion and conformational rigidity . Unlike standard amino acids, the


-carbon in ACBC is quaternary (tetrasubstituted). This creates a "steric wall" that blocks the trajectory of the incoming nucleophile (amine), drastically slowing down the acylation rate.

The Consequence: Slow kinetics favor side reactions over peptide bond formation. The most critical failure modes are:

  • Oxazolone Formation: Leading to rapid racemization (loss of chirality) at the

    
    -carbon.
    
  • N-Acylurea Rearrangement: A dead-end byproduct common with carbodiimides.

  • Guanidinylation: When using uronium reagents (HATU/HBTU) with slow couplings, the amine reacts with the reagent instead of the activated acid.

This guide provides alternative reagents and protocols specifically validated for these "difficult sequences," moving beyond standard EDC/NHS or HBTU chemistries.

Troubleshooting Guide (Q&A)

Category 1: Low Conversion & Yield Stalling

Q: I am using HATU/DIEA for an ACBC coupling, but the reaction stalls at 60% conversion after 24 hours. Adding more reagent doesn't help. What is the alternative?

A: The stall is likely due to the formation of a bulky, unreactive intermediate or product inhibition. While HATU is the "gold standard," its benzotriazole byproduct can sometimes hinder access to the active center in extremely bulky systems.

Recommendation: Switch to COMU or TFFH (Acid Fluoride) .

  • Why COMU? COMU is a third-generation uronium salt based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[1][2] It is less sterically demanding than the HATU structure and often shows higher coupling efficiency for

    
    -disubstituted amino acids like Aib and ACBC. It also minimizes the risk of explosion associated with benzotriazoles.
    
  • Why TFFH? For the most stubborn cases, in situ generation of an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is superior.[3] Acid fluorides are small, highly reactive electrophiles that suffer less from steric hindrance than the bulky OAt/OBt active esters generated by HATU/COMU.

Q: My sequence involves an N-methylated residue adjacent to the cyclobutyl ring. Standard coupling failed completely.

A: This is one of the hardest couplings in peptide chemistry (steric clash + lowered nucleophilicity).

Recommendation: Use PyBrOP or PyAOP . Phosphonium reagents (PyBrOP) allow for base-free activation or the use of stronger bases without the risk of guanidinylation seen with uronium salts (HATU/COMU). Alternatively, Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) can generate the acid chloride, which is hyper-reactive and often necessary for N-Me-to-N-Me couplings.

Category 2: Racemization & Epimerization[4]

Q: I observe significant epimerization (10-15%) at the cyclobutyl


-carbon. How do I suppress this? 

A: Racemization in hindered amino acids occurs via the 5(4H)-oxazolone mechanism, which is base-catalyzed. The longer the activation time (due to steric bulk), the higher the racemization risk.

Recommendation:

  • Change the Base: Switch from DIPEA (Diisopropylethylamine) to 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that is sufficient to deprotonate the acid but poor at abstracting the

    
    -proton that leads to racemization.
    
  • Change the Additive: Use Oxyma Pure instead of HOAt/HOBt. Oxyma has a lower pKa and suppresses racemization more effectively in hindered systems.

Decision Matrix & Workflows

Reagent Selection Logic

ReagentSelection Start Start: ACBC Coupling Challenge IsHindered Is the Amine Hindered? (e.g., N-Methyl, bulky side chain) Start->IsHindered Standard Standard Hindrance (Primary Amine) IsHindered->Standard No Extreme Extreme Hindrance (Secondary Amine / N-Me) IsHindered->Extreme Yes Racemization Is Racemization Observed? Standard->Racemization UseTFFH Protocol B: TFFH (Acid Fluoride) Extreme->UseTFFH Bulky Acyclic UsePyAOP Protocol C: PyAOP or PyBrOP Extreme->UsePyAOP N-Methylated UseCOMU Protocol A: COMU + Oxyma + Collidine Racemization->UseCOMU No/Unknown Racemization->UseTFFH Yes (>5%)

Caption: Decision tree for selecting coupling reagents based on steric demand and racemization risk.

Comparative Data: Coupling Efficiency

The following table summarizes the performance of coupling reagents for


-disubstituted amino acids (using Aib-Aib model as a proxy for ACBC-ACBC), derived from comparative studies [1][2].
ReagentMechanismYield (24h)Racemization (DL%)ByproductsRecommended For
HATU Uronium (OAt)65-80%< 5%Guanidinylation (if slow)General hindered coupling
COMU Uronium (Oxyma)85-95% < 1% Water-solubleHigh-efficiency, low racemization
TFFH Acid Fluoride90-98% < 2%MinimalExtreme sterics , solid phase
PyBrOP Phosphonium70-85%VariablePhosphine oxidesN-methylated amines
DIC/Oxyma Carbodiimide50-70%LowUrea (insoluble)Automated synthesis (green)

Detailed Experimental Protocols

Protocol A: High-Efficiency COMU Coupling

Best for: Standard sterically hindered cyclobutyl couplings where racemization is a concern.

Materials:

  • Protected Amino Acid (e.g., Fmoc-ACBC-OH) (1.0 equiv)

  • COMU (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • 2,4,6-Collidine (2.0 equiv) - Crucial substitution for DIEA

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Dissolve Fmoc-ACBC-OH, COMU, and Oxyma Pure in minimal DMF (0.1 M concentration).

  • Add 2,4,6-Collidine.[4] The solution may turn yellow/orange (characteristic of Oxyma activation).

  • Pre-activation: Stir for exactly 2 minutes at room temperature. Do not exceed 5 minutes to avoid degradation.

  • Add the solution to the resin-bound amine (or free amine in solution).

  • React for 2 to 4 hours at room temperature.

  • Monitoring: Use HPLC or Chloranil test (for secondary amines). Ninhydrin may be false-negative for sterically shielded amines.

Protocol B: In-Situ Acid Fluoride Activation (TFFH)

Best for: "Impossible" couplings, N-methylated residues, or when COMU fails.

Materials:

  • Fmoc-ACBC-OH (3.0 equiv)

  • TFFH (3.0 equiv)

  • DIEA (6.0 equiv)[1]

  • Solvent: DCM or DMF (DCM often favors acid fluoride stability)

Step-by-Step:

  • Dissolve Fmoc-ACBC-OH and TFFH in anhydrous DCM (or DMF).

  • Add DIEA dropwise under inert atmosphere (

    
    ).
    
  • Activation: Stir for 15-30 minutes . This generates the acid fluoride intermediate (

    
    ).
    
    • Note: Acid fluorides are stable enough to be isolated, but in-situ is preferred for speed.

  • Add the mixture to the amine component.[1]

  • React for 12-24 hours . Acid fluorides are highly reactive but the steric wall of ACBC still requires time.

  • Workup: Standard wash. The byproduct is water-soluble tetramethylurea.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclobutyl Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cycloalkanes in Modern Drug Discovery and the Need for Precise Structural Elucidation

In the landscape of modern medicinal chemistry, small, strained ring systems have emerged as valuable scaffolds for imparting unique three-dimensional character to drug candidates. Among these, the cyclobutane moiety is increasingly utilized to enhance metabolic stability, modulate physicochemical properties, and explore novel chemical space. Amino acids and their esters are fundamental building blocks in peptidomimetics and other therapeutic agents. The conjugation of a cyclobutyl group to an amino acid ester creates a class of compounds with significant potential, but also presents a unique challenge for structural characterization.

Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for the structural elucidation of volatile organic compounds due to its high reproducibility and the generation of detailed fragmentation patterns that act as molecular fingerprints. Understanding these fragmentation pathways is critical for unambiguous identification and differentiation from isomeric structures.

This guide provides an in-depth analysis of the EI-MS fragmentation patterns of cyclobutyl amino acid esters. It will explore the key fragmentation mechanisms, compare these patterns to those of other cyclic and acyclic analogues, and provide the foundational knowledge necessary for researchers to confidently interpret their mass spectral data.

Pillar 1: The Fundamental Drivers of Fragmentation in Cyclobutyl Amino Acid Esters

The fragmentation of a cyclobutyl amino acid ester under electron ionization is a competitive process governed by the inherent stabilities of the resulting ions and neutral losses. The initial ionization event, the removal of an electron to form a molecular ion (M+•), imparts significant internal energy, initiating a cascade of bond cleavages. The fragmentation pathways are primarily dictated by three key structural features: the amino acid backbone , the ester functionality , and the cyclobutane ring .

Fragmentation Directed by the Amino Acid and Ester Moieties

The amino acid ester portion of the molecule undergoes characteristic cleavages that are well-documented for their acyclic counterparts.

  • α-Cleavage (Amine Directed): A predominant fragmentation pathway for amines is the cleavage of the Cα-Cβ bond, leading to the formation of a resonance-stabilized immonium ion. For a generic cyclobutyl amino acid ester, this results in the loss of the cyclobutyl group and the formation of a characteristic ion.

  • Ester Cleavages: The ester group directs fragmentation in several predictable ways:

    • Loss of the Alkoxy Group (-OR): Cleavage of the C-O bond results in the formation of an acylium ion.

    • Loss of the Acyloxy Group (•OCOR'): This cleavage leads to the formation of an alkyl cation from the ester's alcohol portion.

    • McLafferty Rearrangement: If a γ-hydrogen is available on the alkyl chain of the ester, a six-membered transition state can lead to the elimination of a neutral alkene and the formation of a new radical cation.[1]

    • Loss of Water and Carbon Monoxide: A notable fragmentation for amino acid esters involves the sequential or concerted loss of water and carbon monoxide.[2]

The interplay of these fragmentation pathways provides crucial information about the amino acid and ester components of the molecule.

The Unique Signature of the Cyclobutane Ring

The strained four-membered ring of cyclobutane introduces specific fragmentation channels that are a hallmark of this structural motif. Upon ionization, the cyclobutane ring readily undergoes cleavage to relieve ring strain.

  • Ethylene Elimination: The most characteristic fragmentation of the cyclobutane ring is the cleavage into two ethylene molecules (C2H4, mass 28). In the mass spectrum of cyclobutane itself, the ion corresponding to ionized ethylene ([C2H4]+• at m/z 28) is often the base peak.[3] For a substituted cyclobutane, this can manifest as the loss of a neutral ethylene molecule.

  • Ring Opening and Subsequent Fragmentation: The molecular ion can undergo ring opening to form a linear butene radical cation. This linear intermediate can then undergo further fragmentation typical of acyclic alkenes.

The presence of significant ions resulting from the loss of 28 Da (ethylene) or ions at m/z 28 are strong indicators of a cyclobutane moiety.

Pillar 2: A Head-to-Head Comparison of Fragmentation Patterns

The diagnostic value of the fragmentation patterns of cyclobutyl amino acid esters is best understood in comparison to their structural isomers and analogues.

Cyclobutyl vs. Acyclic Amino Acid Esters

Let's consider a hypothetical comparison between cyclobutylglycine ethyl ester and its acyclic isomer, 2-amino-4-methylpentanoic acid ethyl ester (leucine ethyl ester).

Fragment TypeCyclobutylglycine Ethyl EsterLeucine Ethyl EsterRationale for Differences
Molecular Ion (M+•) Present, but may be of lower abundance due to ring strain facilitating fragmentation.Typically present.The strained cyclobutane ring can lead to more facile fragmentation and a less intense molecular ion peak.
Loss of Ethylene (M-28) A prominent peak is expected.A peak at M-28 is possible but less likely to be a primary, dominant fragmentation.This is the characteristic fragmentation of the cyclobutane ring.
Immonium Ion ([M-C4H7]+) A significant peak corresponding to the loss of the cyclobutyl radical.A significant peak corresponding to the loss of the isobutyl radical ([M-C4H9]+).Both are formed by α-cleavage, but the mass of the lost radical differs.
Base Peak Likely to be related to either the immonium ion or a fragment from the cyclobutane ring (e.g., loss of C2H4).Often the immonium ion resulting from α-cleavage.The most stable carbocation formed will dictate the base peak.
Cyclobutyl vs. Cyclopentyl and Cyclohexyl Amino Acid Esters

The size of the cycloalkane ring has a profound impact on the fragmentation pattern.

FeatureCyclobutyl Amino Acid EsterCyclopentyl Amino Acid EsterCyclohexyl Amino Acid Ester
Characteristic Neutral Loss Loss of C2H4 (28 Da)Loss of C2H4 (28 Da)Loss of C2H4 (28 Da) and C3H6 (42 Da)
Ring Fragmentation Ions m/z 28 ([C2H4]+•), m/z 41 ([C3H5]+)m/z 42 ([C3H6]+•), m/z 69 ([C5H9]+)m/z 55 ([C4H7]+), m/z 82 ([C6H10]+•)
Relative Abundance of Molecular Ion Generally lowerModerateGenerally higher

Causality Behind these Differences:

  • The fragmentation of cyclopentane also prominently features the loss of an ethylene molecule, leading to a [C3H6]+• ion at m/z 42.[4]

  • Cyclohexane, being more stable, exhibits a more complex fragmentation pattern with multiple possible ring cleavages. The loss of ethylene is still observed, but the loss of propene (C3H6, 42 Da) is also a significant pathway.

  • The decreasing ring strain from cyclobutane to cyclopentane to cyclohexane generally leads to a more stable molecular ion and thus a higher relative abundance in the mass spectrum.

Pillar 3: Experimental Protocols and Data Visualization

To ensure the generation of high-quality, reproducible data, the following experimental protocol for EI-MS analysis is recommended.

Detailed Experimental Protocol
  • Sample Preparation:

    • Dissolve the cyclobutyl amino acid ester in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • If the compound is not sufficiently volatile, derivatization (e.g., to a more volatile ester like a methyl or ethyl ester) may be necessary. Ensure the derivatization agent and byproducts are removed or accounted for.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is ideal.

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injection: 1 µL of the sample solution is injected in split or splitless mode depending on the concentration.

    • GC Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at a moderate rate (e.g., 10-20 °C/min) to a final temperature that ensures elution of the compound (e.g., 250-280 °C).

    • Ion Source Temperature: Typically set between 200 °C and 250 °C.

    • Electron Energy: Standard 70 eV to ensure fragmentation and allow for library matching.

    • Mass Range: Scan a range that includes the expected molecular ion and low-mass fragments (e.g., m/z 25-500).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Identify and propose structures for the major fragment ions.

    • Look for characteristic neutral losses (e.g., -28 for ethylene).

    • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available.

Visualizing Fragmentation Pathways

The following diagrams, rendered using DOT language, illustrate the key fragmentation pathways.

fragmentation_pathways cluster_amino_ester Amino Acid & Ester Fragmentation cluster_cyclobutane Cyclobutane Ring Fragmentation mol_ion_ae Molecular Ion (M+•) alpha_cleavage α-Cleavage mol_ion_ae->alpha_cleavage Cα-Cβ bond scission loss_or Loss of -OR mol_ion_ae->loss_or C-O bond scission immonium_ion Immonium Ion [M - C4H7]+ alpha_cleavage->immonium_ion acylium_ion Acylium Ion loss_or->acylium_ion mol_ion_cb Molecular Ion (M+•) ethylene_loss Ethylene Loss mol_ion_cb->ethylene_loss [2+2] cycloreversion ring_opening Ring Opening mol_ion_cb->ring_opening m_minus_28 [M - C2H4]+• ethylene_loss->m_minus_28 linear_ion Linear Intermediate ring_opening->linear_ion

Caption: Competing fragmentation pathways in cyclobutyl amino acid esters.

comparison_cycloalkanes title Characteristic Neutral Losses of Cycloalkane Moieties cyclobutyl Cyclobutyl Ester (M+•) loss_28_cb Loss of C2H4 (28 Da) cyclobutyl->loss_28_cb cyclopentyl Cyclopentyl Ester (M+•) loss_28_cp Loss of C2H4 (28 Da) cyclopentyl->loss_28_cp cyclohexyl Cyclohexyl Ester (M+•) loss_28_ch Loss of C2H4 (28 Da) cyclohexyl->loss_28_ch loss_42_ch Loss of C3H6 (42 Da) cyclohexyl->loss_42_ch

Caption: Comparison of characteristic neutral losses from cyclic amino acid esters.

Conclusion: A Powerful Tool for Structural Confirmation

The mass spectral fragmentation of cyclobutyl amino acid esters is a rich source of structural information. By understanding the competitive nature of the fragmentation pathways directed by the amino acid ester functionality and the characteristic cleavages of the strained cyclobutane ring, researchers can confidently identify these molecules and distinguish them from their isomers. The prominent loss of ethylene (28 Da) serves as a key diagnostic marker for the cyclobutane moiety. When compared to larger ring systems like cyclopentyl and cyclohexyl derivatives, the fragmentation of the cyclobutyl group is more pronounced due to its inherent ring strain. This guide provides a foundational framework for the interpretation of these complex mass spectra, empowering scientists in the field of drug discovery and development to make informed structural assignments.

References

  • Macht, M., Pelzing, M., Palloch, P., Sauerland, V., & Volz, J. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides*. Journal of Peptide Science, 7(11), 591-599. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8. [Link]

  • GCMS Section 6.14 - Whitman People. (n.d.). Fragmentation of Esters. [Link]

  • Ng, K. F., & Servais, C. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Science International, 327, 110967. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kirchner, J. K., & Morris, H. R. (1967). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Chemical Communications (London), (13), 634-635. [Link]

  • Pérez-Pérez, A., et al. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. bioRxiv. [Link]

  • MDPI. (2025, February 5). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. International Journal of Molecular Sciences. [Link]

  • RSC Publishing. (1968). 304 J. Chem. SOC. (B). [Link]

  • Ng, K. W., et al. (2018). Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. Journal of the American Society for Mass Spectrometry, 29(4), 754-764. [Link]

  • Bak, D. A., & Conrow, K. (1967). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 32(12), 3702-3706. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. [Link]

  • Laskin, J., & Futrell, J. H. (2005). A novel rearrangement in electrospray ionization multistage tandem mass spectrometry of amino acid ester cyclohexyl phosphoramidates of AZT. Journal of Mass Spectrometry, 40(5), 636-641. [Link]

  • Guo, Y. C., et al. (2010). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Journal of the Chinese Chemical Society, 57(1), 135-140. [Link]

Sources

A Comparative Guide to the Validation of Enantiomeric Excess in Synthesized Cyclobutyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of drug candidates is a cornerstone of modern pharmaceutical development. For novel cyclobutyl amino acids, a class of constrained analogues with significant potential in medicinal chemistry, the accurate determination of enantiomeric excess (ee) is not merely a routine analytical task; it is a critical determinant of biological activity, pharmacokinetic properties, and ultimately, therapeutic success. This guide provides a comprehensive comparison of the primary analytical methodologies for validating the enantiomeric purity of synthesized cyclobutyl amino acids, offering insights into the causality behind experimental choices and presenting field-proven protocols.

The Analytical Imperative: Why Enantiomeric Purity Matters in Cyclobutyl Amino Acids

The rigid cyclobutane scaffold imparts unique conformational constraints on amino acid structures, influencing their interaction with chiral biological targets such as enzymes and receptors. Even minor enantiomeric impurities can lead to off-target effects, altered efficacy, or competitive inhibition, making the precise quantification of enantiomeric excess a non-negotiable aspect of their development. The choice of analytical technique for this validation is therefore a critical decision, guided by factors such as the inherent properties of the cyclobutyl amino acid, the required sensitivity and accuracy, and the available instrumentation.

A Comparative Overview of Analytical Techniques

The three principal techniques for determining the enantiomeric excess of chiral molecules are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a distinct set of advantages and disadvantages when applied to the analysis of cyclobutyl amino acids.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to separation.Separation of volatile enantiomeric derivatives on a chiral stationary phase.Diastereomeric interaction with a chiral solvating agent (CSA) or derivatizing agent (CDA) induces chemical shift differences.
Derivatization Often not required for direct methods using specific CSPs. Can be used for indirect methods.Mandatory two-step process (esterification and acylation) to increase volatility.Required (formation of diastereomers with a CDA) or involves addition of a CSA.
Analysis Time Typically 15-30 minutes.Generally shorter, around 10-20 minutes.[1]Rapid for sample preparation, but NMR acquisition times can vary.
Potential for Racemization Low, especially in direct methods.Higher risk due to heating steps during derivatization and injection.Generally low, but depends on the derivatization reaction conditions.
Sensitivity Good, can be enhanced with mass spectrometry (MS) detection.Very high, particularly with MS detection.Lower sensitivity compared to chromatographic methods.
Instrumentation HPLC system with a chiral column and UV or MS detector.GC system with a chiral column and Flame Ionization Detector (FID) or MS detector.NMR spectrometer.
Key Considerations for Cyclobutyl Amino Acids Cis/trans isomers may require separation prior to or concurrent with enantiomeric resolution. The rigidity of the cyclobutane ring can enhance chiral recognition on some CSPs.Derivatization conditions must be carefully optimized to avoid side reactions or degradation of the cyclobutane ring.The unique steric and electronic environment of the cyclobutane ring may influence the effectiveness of chiral solvating or derivatizing agents.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the separation of enantiomers. The choice between direct and indirect methods is a key experimental decision.

Direct Chiral HPLC: This is often the preferred method as it avoids the potential for racemization during derivatization.[2] The success of this approach hinges on the selection of an appropriate Chiral Stationary Phase (CSP). For amino acids, including cyclobutyl derivatives, several types of CSPs are effective:

  • Cyclodextrin-based CSPs: These operate on the principle of inclusion complexation, where the enantiomers differentially fit into the chiral cavity of the cyclodextrin.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These offer a multimodal separation mechanism involving hydrogen bonding, ionic interactions, and steric hindrance, making them broadly applicable to underivatized amino acids.[2][3]

  • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines and amino acids.[4]

Experimental Protocol: Direct Chiral HPLC of a Cyclobutyl Amino Acid

This protocol provides a general framework. Optimization of the mobile phase and column temperature is crucial for achieving baseline separation.

  • Column Selection: Start with a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium formate, formic acid). The ratio is critical for resolution and retention time.

  • Sample Preparation: Dissolve the synthesized cyclobutyl amino acid in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to optimize separation)

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (or as appropriate for the chromophore) or Mass Spectrometry.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Indirect Chiral HPLC: This method involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[5]

Workflow for Direct Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Cyclobutyl Amino Acid in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Inject Sample onto Chiral HPLC Column prep2->hplc1 hplc2 Elute with Optimized Mobile Phase hplc1->hplc2 hplc3 Detect with UV or MS Detector hplc2->hplc3 data1 Integrate Peak Areas of Enantiomers hplc3->data1 data2 Calculate Enantiomeric Excess (ee) data1->data2

Caption: Workflow for direct chiral HPLC analysis of cyclobutyl amino acids.

Chiral Gas Chromatography (GC)

Chiral GC offers high resolution and sensitivity, but requires derivatization to make the amino acids volatile.

Causality Behind Derivatization: The primary reason for derivatization in the GC analysis of amino acids is to increase their volatility and thermal stability. The zwitterionic nature of amino acids makes them non-volatile. The derivatization process typically involves two steps:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester).

  • Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride or pentafluoropropionyl chloride).

This two-step derivatization must be performed carefully to avoid racemization.[6]

Experimental Protocol: Chiral GC-MS of a Cyclobutyl Amino Acid

  • Derivatization:

    • Esterification: To ~1 mg of the cyclobutyl amino acid, add 1 mL of 3 N HCl in isopropanol. Heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride. Heat at 60 °C for 15 minutes. Evaporate the solvent and redissolve the residue in a suitable solvent for injection (e.g., ethyl acetate).

  • GC-MS Conditions:

    • Column: A chiral GC column such as Chirasil-Val.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector: Mass Spectrometer in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives.

Workflow for Chiral GC-MS Analysis

cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis deriv1 Esterification of Carboxylic Acid Group deriv2 Acylation of Amino Group deriv1->deriv2 gcms1 Inject Derivatized Sample onto Chiral GC Column deriv2->gcms1 gcms2 Separate Diastereomers with Temperature Program gcms1->gcms2 gcms3 Detect with Mass Spectrometer gcms2->gcms3 data1 Integrate Peak Areas of Diastereomers gcms3->data1 data2 Calculate Enantiomeric Excess (ee) data1->data2

Caption: Workflow for chiral GC-MS analysis of cyclobutyl amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful alternative for determining enantiomeric excess, often with minimal sample preparation. The two main approaches are the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte in solution. This interaction leads to a small difference in the chemical shifts of corresponding protons or other nuclei in the two enantiomers, allowing for their quantification. This method is non-destructive and relatively fast.

Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomers, which will have distinct NMR spectra. A classic example is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). A newer and effective method for amino acids involves the use of phosphorus-based CDAs, which can provide well-separated signals in ³¹P NMR spectra.[3]

Experimental Protocol: ³¹P NMR with a Chiral Derivatizing Agent

  • Derivatization: In an NMR tube, dissolve ~5 mg of the cyclobutyl amino acid ester in 0.5 mL of deuterated chloroform (CDCl₃). Add a slight molar excess of a chiral derivatizing agent (e.g., a chiral phosphoric acid chloride) and a non-nucleophilic base (e.g., triethylamine).

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The two diastereomers should give rise to two distinct signals.

  • Data Analysis: The enantiomeric excess is determined by the integration of the two signals in the ³¹P NMR spectrum.

Logical Relationship for NMR-based ee Determination

cluster_logic NMR Enantiodiscrimination Analyte Racemic Cyclobutyl Amino Acid DiastereomericComplexes Transient Diastereomeric Complexes Analyte->DiastereomericComplexes CSA Chiral Solvating Agent (CSA) CSA->DiastereomericComplexes DistinctSignals Distinct NMR Signals for Each Enantiomer DiastereomericComplexes->DistinctSignals

Caption: Logic of NMR enantiodiscrimination using a chiral solvating agent.

Conclusion and Recommendations

The validation of enantiomeric excess in synthesized cyclobutyl amino acids is a critical step that requires careful consideration of the available analytical techniques.

  • For routine analysis and high-throughput screening, direct chiral HPLC is often the most efficient and reliable method, provided a suitable chiral stationary phase is available. It minimizes the risk of racemization and simplifies sample preparation.

  • When high sensitivity is paramount, or for volatile derivatives, chiral GC-MS is an excellent choice. However, meticulous optimization of the derivatization protocol is essential to ensure the accuracy of the results.

  • NMR spectroscopy with chiral auxiliaries offers a rapid and non-destructive method that is particularly useful for structural confirmation and for samples that are difficult to analyze by chromatography. The use of ³¹P NMR with chiral derivatizing agents is a noteworthy advancement in this area.

Ultimately, the choice of method should be guided by a thorough understanding of the specific cyclobutyl amino acid's properties and the analytical requirements of the drug development program. For robust validation, it is often advisable to use two orthogonal methods to confirm the enantiomeric excess.

References

  • Moglioni, A. G., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. The Journal of Organic Chemistry.
  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Alexakis, A., et al. (n.d.). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu. Retrieved from [Link]

  • Fülöp, F., et al. (2000). Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. Tetrahedron: Asymmetry.
  • Lebrilla, C. B., et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis.
  • Lin, J. T. (n.d.). From MonoBINOL to BisBINOL: Expanded Enantioselective Fluorescent Recognition of Amino Acids.
  • Bhushan, R., & Brückner, H. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Marco-Contelles, J. (n.d.). Enantioselective Synthesis Amino Acids and Amino Alcohols.
  • Georgia Southern University. (n.d.).
  • Agilent Technologies, Inc. (2019). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
  • Abe, I., & Kuramoto, T. (n.d.).
  • Šimek, P., et al. (n.d.). Heptafluorobutyl Chloroformate-Based Sample Preparation Protocol for Chiral and Nonchiral Amino Acid Analysis by Gas Chromatography.
  • Šimek, P., et al. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
  • CAT GmbH. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.).
  • Recchimurzo, A. (2022).
  • Asakura, J., & Endo, Y. (2018). Current NMR Techniques for Structure-Based Drug Discovery. MDPI.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Tert-butyl 2-amino-3-cyclobutylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in pharmaceutical and chemical synthesis, Tert-butyl 2-amino-3-cyclobutylpropanoate presents unique handling challenges that necessitate a robust safety protocol. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the highest regard for personal and environmental safety. The protocols outlined herein are grounded in established safety principles and data from analogous chemical structures, offering a comprehensive framework for risk mitigation.

Immediate Safety and Hazard Assessment

Before handling Tert-butyl 2-amino-3-cyclobutylpropanoate, it is crucial to have a comprehensive Chemical Hygiene Plan (CHP) in place, as mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5] This plan should be readily accessible and detail specific procedures for handling hazardous chemicals in the laboratory.

Hazard Summary for Structurally Similar Compounds:

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, oral (Warning)
H315Causes skin irritationSkin corrosion/irritation (Warning)
H319Causes serious eye irritationSerious eye damage/eye irritation (Warning)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Warning)

This data is based on the hazard statements for ethyl 2-amino-3-cyclobutylpropanoate and other similar amino acid esters and should be considered indicative of the potential hazards of the tert-butyl analog.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling Tert-butyl 2-amino-3-cyclobutylpropanoate. A comprehensive PPE strategy should be implemented at all times when the compound is in use.

1. Eye and Face Protection:

  • Minimum Requirement: Safety glasses with side shields that meet EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.

  • Recommended for Splash Hazard: A full-face shield should be worn in conjunction with safety glasses when there is a risk of splashing, such as during transfers of larger quantities or when working with heated solutions.

2. Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber or Viton™. Always inspect gloves for any signs of degradation or perforation before use.[6] Proper glove removal technique is critical to avoid skin contamination.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure the material is appropriate for the types of chemicals being handled in the laboratory.

  • Additional Protection: For larger scale operations, a chemical-resistant apron and arm sleeves may be necessary to provide an additional layer of protection.

3. Respiratory Protection:

  • Standard Laboratory Ventilation: All handling of Tert-butyl 2-amino-3-cyclobutylpropanoate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • When Respiratory Protection is Needed: If work cannot be conducted in a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] Respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of Tert-butyl 2-amino-3-cyclobutylpropanoate is essential for maintaining a safe laboratory environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS/Hazard Info Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area Weigh_Transfer Weighing and Transfer Prepare_Work_Area->Weigh_Transfer Begin Experiment Reaction_Setup Reaction Setup Weigh_Transfer->Reaction_Setup Workup Reaction Workup Reaction_Setup->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Experiment Complete Dispose_Waste Dispose of Chemical Waste Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.